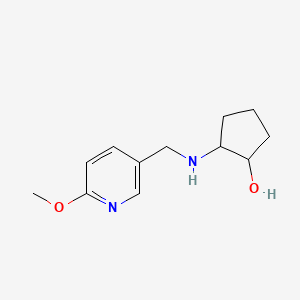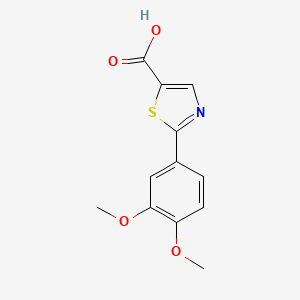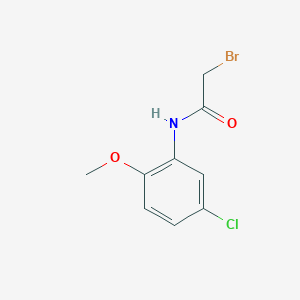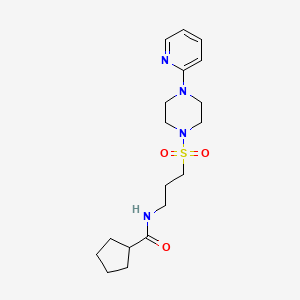![molecular formula C17H15ClN2O3S2 B2762905 3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)propanamide CAS No. 923471-38-9](/img/structure/B2762905.png)
3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)propanamide is a synthetic organic compound that features a benzylsulfonyl group, a chlorobenzo[d]thiazolyl moiety, and a propanamide backbone
Mechanism of Action
Target of Action
The primary targets of the compound “3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)propanamide” are currently unknown. The compound is structurally related to the thiazolo[5,4-d]thiazole fused (bi)heterocycle , which is known for its high oxidative stability and efficient intermolecular π–π overlap . .
Mode of Action
For instance, the electrochemical reduction of two chloro-substituted 4-(thiazol-2-ylazo) has been studied . In this case, the 1-chloro-4-(4-chlorothiazol-2-ylazo) forms both a stable radical anion and a dianion . This could suggest that “this compound” might also undergo similar electrochemical reactions, but this is purely speculative and needs further investigation.
Biochemical Pathways
The compound’s structure suggests it might interact with pathways involving electron transfer, given its potential for forming stable radical anions . .
Result of Action
Compounds with similar structures have shown promising results in the field of organic photovoltaics , suggesting potential applications in this area.
Action Environment
It’s known that solvent polarity can affect the excited state intramolecular proton transfer (esipt) reaction of similar compounds This suggests that the compound’s action might also be influenced by the polarity of its environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Benzylsulfonyl Intermediate: The benzylsulfonyl group can be introduced via sulfonylation of benzyl chloride with a suitable sulfonating agent such as sodium sulfite under basic conditions.
Synthesis of the Benzo[d]thiazole Core: The 4-chlorobenzo[d]thiazole can be synthesized through a cyclization reaction involving 4-chloroaniline and carbon disulfide in the presence of a base, followed by oxidation.
Coupling Reaction: The final step involves coupling the benzylsulfonyl intermediate with the 4-chlorobenzo[d]thiazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for the development of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups that allow for further modification.
Comparison with Similar Compounds
Similar Compounds
3-(Benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide: Similar structure but with a methyl group instead of a chlorine atom.
3-(Benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propanamide: Similar structure but with a fluorine atom instead of a chlorine atom.
3-(Benzylsulfonyl)-N-(4-nitrobenzo[d]thiazol-2-yl)propanamide: Similar structure but with a nitro group instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom in 3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)propanamide can influence its electronic properties and reactivity, making it unique compared to its analogs. This uniqueness can be exploited in the design of new compounds with improved biological activity or material properties.
Properties
IUPAC Name |
3-benzylsulfonyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c18-13-7-4-8-14-16(13)20-17(24-14)19-15(21)9-10-25(22,23)11-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMCWOIAMASZCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-methoxyphenyl)ethyl]-1-methyl-4-nitro-1H-pyrazol-3-amine](/img/structure/B2762826.png)




![2-[(5Z)-4-oxo-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2762836.png)
![1-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide](/img/structure/B2762837.png)


![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2762842.png)

![6-acetyl-3-amino-N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide](/img/structure/B2762844.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2762845.png)
